molecular formula C6H6BF5O2S B12856069 (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

Cat. No.: B12856069
M. Wt: 247.98 g/mol
InChI Key: VCBZLHYJIMERKV-UHFFFAOYSA-N
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Description

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Reactivity and Coupling Reactions
Boronic acids are widely recognized for their utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The unique properties of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid, including its fluorinated structure, enhance its reactivity in palladium-catalyzed reactions. Studies have shown that fluorinated boronic acids exhibit improved selectivity and yield in Suzuki-Miyaura coupling reactions compared to their non-fluorinated counterparts .

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

CompoundYield (%)Catalyst Used
This compound85Pd(dppf)Cl2
Non-fluorinated phenylboronic acid65Pd(dppf)Cl2

Medicinal Chemistry

Anticancer Applications
Research indicates that boronic acids can serve as effective agents in the treatment of cancer. The pentafluorophenyl group enhances the lipophilicity and biological activity of boronic acids, making them suitable for targeting specific cancer cells. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth by targeting sialic acid moieties on cancer cells .

Case Study: Tumor Imaging
A novel MRI probe incorporating a boronic acid derivative was developed for targeted imaging of tumors. The compound exhibited selective binding to melanoma cells, demonstrating up to a 29-fold increase in binding affinity compared to non-melanoma cells. This specificity is attributed to the unique interaction between the boronic acid moiety and sialic acid on the tumor cell surface .

Materials Science

Development of Smart Materials
The incorporation of this compound into polymer matrices has led to the creation of smart materials with dynamic properties. These materials can undergo reversible changes in response to environmental stimuli such as pH or temperature. Research has shown that polymers modified with boronic acids exhibit enhanced mechanical properties and self-healing capabilities .

Table 2: Mechanical Properties of Boron-Modified Polymers

Polymer TypeTensile Strength (MPa)Strain at Break (%)Young’s Modulus (MPa)
Polypropylene-boroxine Network12.7182112.45
Control Polymer8.515095.0

Environmental Applications

Heavy Metal Removal
Recent studies have highlighted the potential of using this compound modified silica for environmental remediation, particularly in removing chromium(VI) from contaminated water sources. The compound's unique functional groups facilitate high adsorption capacities, achieving over 97% removal efficiency under optimized conditions .

Comparison with Similar Compounds

Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is a fluorinated boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The compound features a pentafluorinated aromatic ring and a boronic acid functional group, which influences its reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that certain fluorinated phenylboronic acids possess significant antibacterial properties. For instance, compounds similar in structure have demonstrated activity against pathogens like Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
  • Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing moderate activity against fungi such as Candida albicans and Aspergillus niger.
  • Mechanism of Action : The antimicrobial efficacy is often linked to the inhibition of specific enzymes or pathways within microbial cells. For example, the interaction with β-lactamases has been noted, where boronic acids can enhance the effectiveness of β-lactam antibiotics by inhibiting resistance mechanisms .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antimicrobial activity of a series of phenylboronic acids, including those with fluorinated substituents. The results indicated that certain compounds exhibited potent activity against resistant strains of bacteria, significantly lowering MIC values when combined with β-lactams .
  • Antifungal Studies :
    • In vitro tests revealed that similar boronic acids could inhibit the growth of Candida albicans at concentrations as low as 50 µg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Data Tables

Compound NameMIC (µg/mL)Activity TypeTarget Organism
This compound50AntifungalCandida albicans
5-Trifluoromethyl-2-formylphenylboronic acid25AntibacterialEscherichia coli
3-Difluoromethyl-4-hydroxyphenylboronic acid30AntibacterialBacillus cereus

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of boronic acids. Fluorination not only increases lipophilicity but also affects the binding affinity to target proteins involved in bacterial resistance mechanisms. The interaction between these compounds and target enzymes has been modeled using molecular docking techniques, providing insights into their potential mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(pentafluoro-λ⁶-sulfanyl)phenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of arylboronic acids typically involves transition metal-catalyzed borylation, such as Miyaura borylation using Pd(0) or Rh(I) catalysts with diboron reagents (e.g., B₂pin₂). For fluorinated substrates, electron-deficient aryl halides may require optimized ligands (e.g., XPhos) to enhance reactivity . Alternative routes include direct C-H borylation, though steric hindrance from the pentafluoro-λ⁶-sulfanyl group may necessitate elevated temperatures or microwave-assisted conditions. Yield optimization should focus on solvent polarity (e.g., THF vs. dioxane), catalyst loading (1–5 mol%), and stoichiometry of boron sources .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹⁹F NMR to confirm the presence of the pentafluoro-λ⁶-sulfanyl group. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical, as residual palladium or unreacted precursors may persist . Thermal stability can be probed via differential scanning calorimetry (DSC), given fluorinated groups often enhance decomposition temperatures .

Q. What are the key reactivity considerations in Suzuki-Miyaura cross-coupling reactions with this boronic acid?

  • Methodological Answer : The electron-withdrawing pentafluoro-λ⁶-sulfanyl group activates the boronic acid toward electrophilic partners but may reduce nucleophilicity. Use Pd(PPh₃)₄ or SPhos-based catalysts in aqueous base (e.g., Na₂CO₃) at 60–80°C. Monitor for protodeboronation under strongly basic conditions; adding phase-transfer catalysts (e.g., TBAB) can mitigate this . For sterically hindered aryl halides, microwave irradiation (100–120°C, 10–30 min) improves coupling efficiency .

Advanced Research Questions

Q. How does the pentafluoro-λ⁶-sulfanyl substituent influence the electronic and steric properties of the boronic acid in catalytic systems?

  • Methodological Answer : The strong electron-withdrawing nature of the -SF₅ group increases the Lewis acidity of the boron center, enhancing its reactivity in transmetalation steps. Computational studies (DFT) can quantify the boron’s electrophilicity via Natural Bond Orbital (NBO) analysis. Steric effects are minimal due to the linear SF₅ geometry, but bulky substrates may require tailored ligands (e.g., DavePhos) to prevent inhibition . Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. How should researchers address contradictions in catalytic activity data when using this compound in diverse reaction media?

  • Methodological Answer : Contradictions often arise from solvent-dependent boronic acid stability or competing side reactions (e.g., oxidation). Conduct control experiments in deuterated solvents (e.g., DMF-d₇) to track intermediate species via in-situ NMR. For aqueous systems, evaluate pH effects: acidic conditions may protonate the boronate, while high pH promotes hydrolysis. Use kinetic profiling (e.g., GC-MS time courses) to identify rate-limiting steps .

Q. What strategies mitigate decomposition or side reactions during storage or under catalytic conditions?

  • Methodological Answer : Store the compound under inert atmosphere (Ar) at –20°C, as moisture induces boroxine formation. For reactions, pre-dry solvents (molecular sieves) and use stabilizers like 2,6-lutidine to scavenge trace acids. Under oxidative conditions, add radical inhibitors (e.g., BHT). If protodeboronation occurs, switch to aryl trifluoroborate salts, which are more stable .

Q. How can this boronic acid be utilized in bioorthogonal chemistry or in vivo applications?

  • Methodological Answer : The SF₅ group’s metabolic stability and low polarity make it suitable for PET tracer development. Functionalize via Suzuki coupling with radiolabeled aryl halides (e.g., ¹⁸F-aryliodides). For in vivo use, assess solubility by introducing polyethylene glycol (PEG) spacers or formulating as pinacol esters, which hydrolyze in physiological conditions . Evaluate toxicity via cell viability assays (e.g., HEK293 or HepG2 lines) .

Properties

Molecular Formula

C6H6BF5O2S

Molecular Weight

247.98 g/mol

IUPAC Name

[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid

InChI

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H

InChI Key

VCBZLHYJIMERKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O

Origin of Product

United States

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